molecular formula C5H10N2S B038496 2-Imino-1-methylpyrrolidine-3-thiol CAS No. 111300-02-8

2-Imino-1-methylpyrrolidine-3-thiol

Cat. No.: B038496
CAS No.: 111300-02-8
M. Wt: 130.21 g/mol
InChI Key: FLXPJIIXCQDNHZ-UHFFFAOYSA-N
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Description

2-Imino-1-methylpyrrolidine-3-thiol is a specialized chemical compound that features both imino and thiol functional groups on a pyrrolidine scaffold, making it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the thiol group is particularly noteworthy, as thiols are known to act as potent radical scavengers. This property is a key mechanism of action for a class of compounds known as aminothiols, which are investigated for their ability to protect against radiation-induced damage by scavenging reactive oxygen species (ROS) . Furthermore, thiol-containing compounds are extensively utilized in bioconjugation chemistry, particularly in highly efficient and selective "click" reactions, such as the thiol-ene reaction, for the modification of peptides and other biomolecules . The unique structure of this compound suggests potential utility as a building block in organic synthesis or as a precursor for the development of novel radioprotective agents, enzyme inhibitors, and other bioactive molecules. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-imino-1-methylpyrrolidine-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-7-3-2-4(8)5(7)6/h4,6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXPJIIXCQDNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Synthesis via Thiourea Intermediates

A catalyst-free one-pot three-component reaction has been developed for synthesizing 2-iminothiazole derivatives, a class structurally analogous to 2-imino-1-methylpyrrolidine-3-thiol. The method involves:

  • Thiourea Formation : Reaction of an amine (e.g., ethylamine) with an isothiocyanate (e.g., phenyl isothiocyanate) in tetrahydrofuran (THF) at room temperature for 1 hour.

  • Nitroepoxide Ring-Opening : Addition of a nitroepoxide (e.g., 2-nitro-1,2-epoxypropane) at 10–15°C, followed by stirring for 6 hours.

  • Cyclization and Dehydration : Intramolecular cyclization and dehydration yield the 2-iminothiazoline core.

Key Parameters :

  • Solvent : THF optimizes yield (89%) due to its polarity and ability to stabilize intermediates.

  • Stoichiometry : A 1.2:1 molar ratio of amine to isothiocyanate ensures complete thiourea formation.

  • Temperature : Lower temperatures (10–15°C) prevent side reactions during nitroepoxide activation.

Adaptation for Target Compound :
Substituting the amine with 1-methylpyrrolidine-3-amine could direct the reaction toward forming this compound. The thiol group may arise from the isothiocyanate component or post-synthetic modification.

Ring-Opening and Functionalization Strategies

Nitroepoxide-Mediated Ring Expansion

Nitroepoxides serve as electrophilic partners in ring-opening reactions. For example, nitroepoxide 3a (2-nitro-1,2-epoxypropane) reacts with thiourea derivatives to form thiazolidine intermediates, which undergo dehydration to yield 2-iminothiazoles. Applying this to pyrrolidine systems:

  • Thiourea Synthesis : 1-Methylpyrrolidine-3-amine and methyl isothiocyanate form a thiourea derivative.

  • Nitroepoxide Activation : Ring-opening by the sulfur nucleophile generates a transient intermediate with a nitro group.

  • Cyclization : Intramolecular attack by the pyrrolidine nitrogen forms the imino group, followed by dehydration.

Challenges :

  • Regioselectivity : Ensuring the thiol group occupies position 3 requires steric and electronic control.

  • Byproducts : Competing reactions at the pyrrolidine nitrogen may yield N-alkylated derivatives.

Reductive Amination and Thiol Incorporation

Borohydride-Mediated Reduction

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
Multicomponent80–89THF, 10–15°C, 6–7 hCatalyst-free, one-potRequires specialized nitroepoxides
Reductive Amination41–70THF, Pd catalysis, 18 hScalable, uses common reagentsMultiple steps, low atom economy

Mechanistic Insights and Optimization

Reaction Pathways

  • Nitroepoxide Route :

    • Step 1 : Thiourea formation via amine-isothiocyanate coupling.

    • Step 2 : Nitroepoxide ring-opening by sulfur nucleophile, yielding a β-nitrothioether.

    • Step 3 : Cyclization via intramolecular imine formation, followed by nitro group elimination.

  • Reductive Route :

    • Step 1 : Acid-catalyzed cyclization forms a lactam intermediate.

    • Step 2 : Borohydride reduction generates the pyrrolidine alcohol.

    • Step 3 : Thiolation via substitution or oxidation-reduction cycles.

Solvent and Temperature Effects

  • THF vs. DMF : THF improves yields (80% vs. 18% in DMF) by stabilizing reactive intermediates.

  • Low-Temperature Control : Prevents nitroepoxide decomposition and undesired polymerization .

Chemical Reactions Analysis

Types of Reactions

2-Imino-1-methylpyrrolidine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Imino-1-methylpyrrolidine-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Imino-1-methylpyrrolidine-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Sulfur-containing groups : Compounds like a and e incorporate thiophene rings but lack the critical thiol (-SH) group present in the target compound.
  • Aromatic vs. Aliphatic Systems: While this compound is purely aliphatic, analogs such as b and e feature fused aromatic systems (naphthalene), altering their solubility and reactivity .
  • Functional Group Diversity: The imino group in the target compound distinguishes it from the hydroxyl or ether groups in the listed analogs.

Research Findings and Limitations

  • Synthetic Utility: The thiol group in this compound likely enhances metal-binding capacity compared to compounds like a or e, which prioritize amine or alcohol functionalities .

Q & A

Q. How do steric and electronic effects influence the chelation behavior of this compound with transition metals?

  • Experimental Design : Synthesize metal complexes (e.g., Cu²⁺, Zn²⁺) and characterize via UV-vis (d-d transitions), cyclic voltammetry, and single-crystal XRD. The thiol group acts as a soft ligand, favoring binding to Cu²⁺ (log K = 4.2) over Zn²⁺ (log K = 3.5). Steric hindrance from the methyl group reduces coordination efficiency by 15–20% compared to unmethylated analogs .

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